5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride
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Overview
Description
5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride is a chemical compound with the molecular formula C7H6Cl2FNO2 It is a derivative of benzoic acid, characterized by the presence of amino, chloro, and fluoro substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride typically involves multi-step organic reactions. One common method is the nitration of 2-chloro-4-fluorobenzoic acid, followed by reduction to introduce the amino group. The final step involves the conversion to the hydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro and fluoro groups.
Reduction Reactions: The nitro group in the precursor can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Coupling Reagents: Boron reagents for Suzuki-Miyaura coupling.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products:
Amino Derivatives: Reduction of nitro groups to amino groups.
Coupled Products: Formation of biaryl compounds through coupling reactions.
Scientific Research Applications
5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and protein binding.
Medicine: Potential use in the development of pharmaceutical compounds.
Industry: As an intermediate in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and fluoro groups can participate in halogen bonding. These interactions can affect the activity of enzymes and proteins, leading to various biological effects.
Comparison with Similar Compounds
2-Amino-5-fluorobenzoic acid: Similar structure but lacks the chloro group.
5-Chloro-2-fluorobenzoic acid: Similar structure but lacks the amino group.
4-Amino-2-chlorobenzoic acid: Similar structure but lacks the fluoro group.
Uniqueness: 5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride is unique due to the presence of all three substituents (amino, chloro, and fluoro) on the benzene ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific research applications.
Biological Activity
5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride (ACFBA) is a compound of significant interest in the fields of medicinal chemistry and biological research. Its unique structure, characterized by the presence of an amino group, a chloro group, and a fluorine atom on the benzene ring, contributes to its diverse biological activities. This article explores the biological activity of ACFBA, including its mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C7H6ClFNO2
CAS Number: 957120-34-2
The presence of functional groups such as amino (-NH2), chloro (-Cl), and fluoro (-F) allows ACFBA to engage in various interactions with biological molecules. The amino group can form hydrogen bonds, while the halogen groups (chloro and fluoro) can participate in halogen bonding, enhancing the compound's reactivity and binding affinity to target proteins and enzymes .
ACFBA's mechanism of action involves its interaction with specific molecular targets within biological systems. The compound has been shown to influence enzyme activity and protein binding through:
- Hydrogen Bonding: The amino group facilitates interactions with various biomolecules.
- Halogen Bonding: The chloro and fluoro substituents enhance binding affinity through electrostatic interactions.
These interactions can lead to significant biological effects, including alterations in enzymatic activity and modulation of signaling pathways.
Biological Applications
ACFBA has been utilized in various scientific research applications:
- Medicinal Chemistry: It serves as a building block for synthesizing more complex organic molecules with potential therapeutic effects.
- Biological Research: ACFBA is used in studies focusing on enzyme interactions, protein binding assays, and drug discovery processes .
- Anticancer Research: Preliminary studies indicate that derivatives of ACFBA may exhibit anticancer properties, particularly against specific cancer cell lines .
Anticancer Activity
A study evaluated the anticancer potential of ACFBA derivatives against multiple cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, with IC50 values ranging from sub-micromolar to micromolar concentrations. For example:
Compound | Cell Line | IC50 (µM) |
---|---|---|
ACFBA Derivative 1 | SNB-19 | 0.65 |
ACFBA Derivative 2 | NCI-H460 | 0.75 |
ACFBA Derivative 3 | SNB-75 | 0.80 |
These findings suggest that modifications to the ACFBA structure can enhance its anticancer efficacy .
Antibacterial Activity
In addition to anticancer properties, ACFBA has shown promising antibacterial activity. A comparative study demonstrated that certain derivatives exhibited effective inhibition against both Gram-positive and Gram-negative bacteria:
Compound | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
---|---|---|---|
ACFBA Derivative 4 | E. coli | 8 | 17.0 ± 0.40 |
ACFBA Derivative 5 | S. aureus | 8 | 17.0 ± 0.15 |
The antibacterial activity was comparable to standard antibiotics like ciprofloxacin, indicating potential for further development as antibacterial agents .
Properties
IUPAC Name |
5-amino-4-chloro-2-fluorobenzoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2.ClH/c8-4-2-5(9)3(7(11)12)1-6(4)10;/h1-2H,10H2,(H,11,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPIOMIGSVACGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)Cl)F)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674308 |
Source
|
Record name | 5-Amino-4-chloro-2-fluorobenzoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957120-34-2 |
Source
|
Record name | 5-Amino-4-chloro-2-fluorobenzoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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